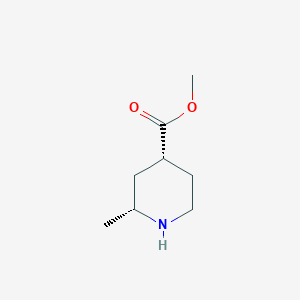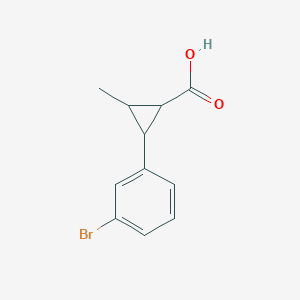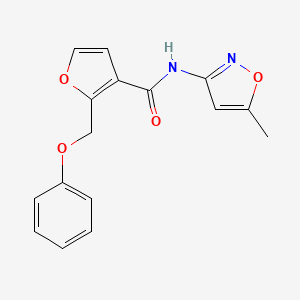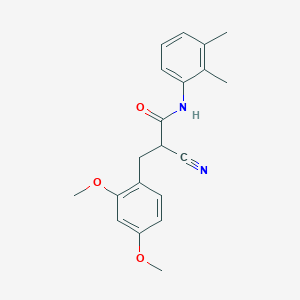![molecular formula C20H22ClN3O5S2 B2540142 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide CAS No. 361159-72-0](/img/structure/B2540142.png)
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C20H22ClN3O5S2. It has an average mass of 483.989 Da and a monoisotopic mass of 483.068939 Da . This product is not intended for human or veterinary use and is for research use only.
Scientific Research Applications
Synthesis and Biological Activity
Compounds containing methoxy, benzothiazole, and sulfamoyl groups have been synthesized and evaluated for their biological activities, such as anti-CMV (Cytomegalovirus) activities and antitumor activity against certain cell lines in vitro. For example, a study discusses the synthesis of novel bisamides compounds containing methoxy and benzothiazole and their preliminary bioassay results, showing some level of antitumor activity (Zheng Yuguoa, 2012).
Anticancer Applications
Another study focuses on the synthesis of indapamide derivatives, where one of the derivatives showed significant proapoptotic activity among synthesized compounds on melanoma cell lines, highlighting the potential for such compounds in cancer research (Ö. Yılmaz et al., 2015).
Material Science Applications
In material science, aromatic polyamides containing specific groups such as s-triazine rings have been synthesized and characterized, with applications possibly extending to advanced materials with specific desired properties (A. D. Sagar et al., 1997).
properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O5S2/c1-28-12-10-24(11-13-29-2)31(26,27)15-8-6-14(7-9-15)19(25)23-20-22-18-16(21)4-3-5-17(18)30-20/h3-9H,10-13H2,1-2H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJWQYJWSBWBNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-1H-indazole](/img/structure/B2540065.png)


![N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2540071.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)acrylamide](/img/structure/B2540073.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide hydrochloride](/img/structure/B2540077.png)

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(2-methylphenoxy)ethan-1-one](/img/structure/B2540080.png)
![Methyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate hydrochloride](/img/structure/B2540082.png)